An In-Depth Technical Guide to 5-Iodo-1,1,1-trifluoropentane: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-Iodo-1,1,1-trifluoropentane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodo-1,1,1-trifluoropentane is a halogenated organic compound of increasing interest in the fields of medicinal chemistry and materials science. Its unique combination of a terminal trifluoromethyl group and a primary iodide offers a versatile platform for the introduction of the 4,4,4-trifluorobutyl moiety into a wide range of molecular scaffolds. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 5-Iodo-1,1,1-trifluoropentane, with a particular focus on its relevance to drug discovery and development.
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The presence of fluorine can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The trifluoromethyl group (CF₃) is a particularly valuable motif in this regard. 5-Iodo-1,1,1-trifluoropentane serves as a key building block for introducing the 4,4,4-trifluorobutyl group, a substructure that can impart these desirable properties to a parent molecule. This guide will delve into the technical details of this important reagent, providing researchers with the foundational knowledge to effectively utilize it in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective handling in a laboratory setting. Key properties of 5-Iodo-1,1,1-trifluoropentane are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈F₃I | [1] |
| Molecular Weight | 252.02 g/mol | |
| CAS Number | 352-60-3 | |
| Boiling Point | 153 °C | |
| Appearance | Not specified, likely a liquid | |
| Purity | Typically ≥97% |
Synthesis and Characterization
Retrosynthetic Analysis
A logical retrosynthetic disconnection of 5-Iodo-1,1,1-trifluoropentane points to 4,4,4-trifluorobutan-1-ol as a readily accessible starting material. The conversion of the primary alcohol to the iodide can be achieved through a variety of standard iodination reactions.
Caption: Retrosynthetic approach for 5-Iodo-1,1,1-trifluoropentane.
Proposed Synthetic Protocol (Finkelstein Reaction)
A common and effective method for the synthesis of alkyl iodides from the corresponding bromides or chlorides is the Finkelstein reaction. This nucleophilic substitution reaction, typically employing sodium iodide in acetone, is driven by the precipitation of the less soluble sodium bromide or chloride. A two-step process starting from 4,4,4-trifluorobutan-1-ol is proposed.
Step 1: Bromination of 4,4,4-Trifluorobutan-1-ol
The initial step involves the conversion of the primary alcohol to the corresponding bromide. This can be achieved using a variety of brominating agents, such as phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).
Caption: Bromination of 4,4,4-trifluorobutan-1-ol.
Step 2: Iodination via Finkelstein Reaction
The resulting 4-bromo-1,1,1-trifluorobutane can then be converted to 5-iodo-1,1,1-trifluoropentane (more accurately named 4-iodo-1,1,1-trifluorobutane, however, the common name is used in the topic) via a Finkelstein reaction.
Experimental Protocol:
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To a solution of 4-bromo-1,1,1-trifluorobutane (1.0 eq) in anhydrous acetone, add sodium iodide (1.5 eq).
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS. The formation of a white precipitate (NaBr) is indicative of reaction progression.
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Upon completion, cool the reaction mixture to room temperature and filter to remove the sodium bromide precipitate.
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Concentrate the filtrate under reduced pressure to remove the acetone.
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Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by distillation to afford 5-iodo-1,1,1-trifluoropentane.
Caption: Finkelstein reaction for the synthesis of 5-Iodo-1,1,1-trifluoropentane.
Spectral Characterization
¹H NMR: The proton NMR spectrum is expected to show three distinct multiplets corresponding to the three methylene groups in the pentane chain. The methylene group adjacent to the iodine atom (C1) would be the most deshielded, appearing furthest downfield. The methylene group adjacent to the trifluoromethyl group (C4) would also be deshielded due to the inductive effect of the fluorine atoms. The central methylene group (C2 and C3) would likely appear as a complex multiplet in the upfield region.
¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals. The carbon bearing the iodine atom (C1) will be shifted significantly upfield due to the heavy atom effect. The carbon of the trifluoromethyl group (C5) will appear as a quartet due to coupling with the three fluorine atoms. The remaining methylene carbons will have characteristic shifts in the aliphatic region.
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal, a triplet, due to coupling with the two protons on the adjacent methylene group (C4). The chemical shift of this signal will be in the typical range for a CF₃ group attached to an aliphatic chain.[2][3][4]
Mass Spectrometry: The electron ionization (EI) mass spectrum will likely show the molecular ion peak (M⁺) at m/z 252. A prominent peak corresponding to the loss of the iodine atom ([M-I]⁺) at m/z 125 is expected due to the relative weakness of the C-I bond.[5][6][7][8][9] Further fragmentation of the pentyl chain would produce a series of smaller fragment ions.
Reactivity and Applications in Drug Discovery
The synthetic utility of 5-Iodo-1,1,1-trifluoropentane stems from the differential reactivity of the C-I and C-F bonds. The carbon-iodine bond is significantly more labile and susceptible to nucleophilic substitution and a variety of coupling reactions, while the carbon-fluorine bonds are exceptionally strong and generally unreactive under these conditions. This allows for the selective introduction of the 4,4,4-trifluorobutyl group into organic molecules.
Fluoroalkylation Reactions
5-Iodo-1,1,1-trifluoropentane is an effective reagent for fluoroalkylation reactions, which are crucial in medicinal chemistry for enhancing the pharmacological properties of drug candidates.[10] The 4,4,4-trifluorobutyl group can be introduced by reacting 5-iodo-1,1,1-trifluoropentane with a suitable nucleophile, such as an amine, thiol, or carbanion.
Caption: General scheme for fluoroalkylation using 5-Iodo-1,1,1-trifluoropentane.
The introduction of the trifluoromethyl group can lead to:
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Increased Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.
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Enhanced Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its absorption and distribution in the body.
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Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, leading to increased potency.
Role in Medicinal Chemistry
The 4,4,4-trifluorobutyl moiety, installed using reagents like 5-Iodo-1,1,1-trifluoropentane, is a valuable pharmacophore in drug discovery. While specific examples utilizing this exact reagent are not prevalent in the immediate search results, the broader class of trifluoroalkylating agents is widely employed in the synthesis of pharmaceuticals across various therapeutic areas. The principles of using such reagents are well-established in the synthesis of compounds targeting a range of diseases.
Safety and Handling
As with all halogenated organic compounds, 5-Iodo-1,1,1-trifluoropentane should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
5-Iodo-1,1,1-trifluoropentane is a valuable synthetic building block for the introduction of the 4,4,4-trifluorobutyl group, a functionality that can impart desirable physicochemical and pharmacological properties to organic molecules. While detailed synthetic and spectral data in the public domain is limited, its preparation via standard iodination procedures is straightforward. The reactivity of the C-I bond allows for its versatile use in fluoroalkylation reactions, making it a relevant tool for researchers in drug discovery and medicinal chemistry. Further exploration and publication of its specific applications will undoubtedly broaden its utility in the scientific community.
References
Sources
- 1. 5-Iodo-1,1,1-trifluoropentane | C5H8F3I | CID 2769660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. azom.com [azom.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation - PMC [pmc.ncbi.nlm.nih.gov]
